molecular formula C21H23N5O3 B6121879 2-[(4-butylphenyl)hydrazono]-3-oxo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)butanamide

2-[(4-butylphenyl)hydrazono]-3-oxo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)butanamide

Cat. No.: B6121879
M. Wt: 393.4 g/mol
InChI Key: KJRVJDWFWJXBGM-KHEHDDGLSA-N
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Description

2-[(4-butylphenyl)hydrazono]-3-oxo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)butanamide is a useful research compound. Its molecular formula is C21H23N5O3 and its molecular weight is 393.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.18008961 g/mol and the complexity rating of the compound is 655. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Arylazopyrazole Pyrimidone Compounds : These compounds, including similar structures to the one , have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).
  • Halogenated Derivatives : Similar halogenated derivatives have been synthesized and evaluated for antimicrobial properties, indicating a potential application in developing antibacterial and antifungal agents (Sareen, Khatri, Sharma, & Shinde, 2010).

Molecular and Crystal Structure Studies

  • Crystal Structure Analysis : Studies on the molecular and crystal structures of similar compounds, such as PV-Rot HF2B, provide insights into the physical and chemical properties of these materials (Paulus, 1982).

Reactivity and Mechanism Studies

  • Thiazolobenzodiazepines : Research on the behavior of related compounds in the context of thiazolobenzodiazepines offers understanding into the chemical reactivity and potential pharmaceutical applications of these materials (Jančienė et al., 2008).

Biological Activities and Ligand Properties

  • Aromatic Hydrazone Studies : Investigations into the synthesis, structure, and biological activities of aromatic hydrazones, including their potential as ligands in metal complexes, reveal their versatility in medicinal chemistry (Kumar, Biju, & Sadasivan, 2018).

Properties

IUPAC Name

(E)-2-[(4-butylphenyl)diazenyl]-3-hydroxy-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-3-4-5-14-6-8-15(9-7-14)25-26-19(13(2)27)20(28)22-16-10-11-17-18(12-16)24-21(29)23-17/h6-12,27H,3-5H2,1-2H3,(H,22,28)(H2,23,24,29)/b19-13+,26-25?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRVJDWFWJXBGM-KHEHDDGLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N=NC(=C(C)O)C(=O)NC2=CC3=C(C=C2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=CC=C(C=C1)N=N/C(=C(\C)/O)/C(=O)NC2=CC3=C(C=C2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(4-butylphenyl)hydrazono]-3-oxo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)butanamide
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2-[(4-butylphenyl)hydrazono]-3-oxo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)butanamide
Reactant of Route 3
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2-[(4-butylphenyl)hydrazono]-3-oxo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)butanamide
Reactant of Route 4
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2-[(4-butylphenyl)hydrazono]-3-oxo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)butanamide
Reactant of Route 5
Reactant of Route 5
2-[(4-butylphenyl)hydrazono]-3-oxo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)butanamide
Reactant of Route 6
2-[(4-butylphenyl)hydrazono]-3-oxo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.